molecular formula C5H11NS B13192105 (1R,3r)-3-(methylsulfanyl)cyclobutan-1-amine

(1R,3r)-3-(methylsulfanyl)cyclobutan-1-amine

Cat. No.: B13192105
M. Wt: 117.22 g/mol
InChI Key: HXGNCEODWVLWIA-UHFFFAOYSA-N
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Description

(1R,3r)-3-(methylsulfanyl)cyclobutan-1-amine is a chemical compound with the molecular formula C5H11NS It is a cyclobutane derivative with a methylsulfanyl group attached to the third carbon and an amine group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3r)-3-(methylsulfanyl)cyclobutan-1-amine typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with a methylsulfanyl reagent, followed by the introduction of an amine group through reductive amination. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,3r)-3-(methylsulfanyl)cyclobutan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the amine group or other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

(1R,3r)-3-(methylsulfanyl)cyclobutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism by which (1R,3r)-3-(methylsulfanyl)cyclobutan-1-amine exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary widely, from metabolic processes to signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,3r)-3-(methylthio)cyclobutan-1-amine: A closely related compound with a similar structure but different functional group.

    Cyclobutanamine derivatives: Other cyclobutane-based amines with varying substituents.

Uniqueness

(1R,3r)-3-(methylsulfanyl)cyclobutan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methylsulfanyl group, in particular, can participate in unique reactions and interactions compared to other cyclobutanamine derivatives.

Properties

Molecular Formula

C5H11NS

Molecular Weight

117.22 g/mol

IUPAC Name

3-methylsulfanylcyclobutan-1-amine

InChI

InChI=1S/C5H11NS/c1-7-5-2-4(6)3-5/h4-5H,2-3,6H2,1H3

InChI Key

HXGNCEODWVLWIA-UHFFFAOYSA-N

Canonical SMILES

CSC1CC(C1)N

Origin of Product

United States

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